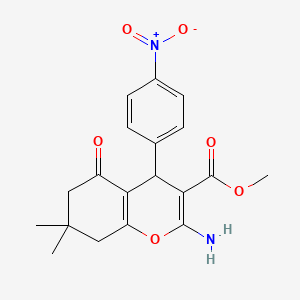

Methyl 2-(4-formamidophenyl)acetate

Übersicht

Beschreibung

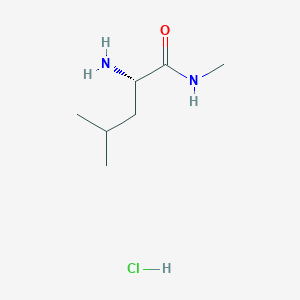

Methyl 2-(4-formamidophenyl)acetate, otherwise known as M2FPA, is an organic compound that has found use in a variety of scientific fields. It is a white crystalline solid and is a derivative of formamide, an amide of formic acid. M2FPA is a versatile compound that can be used as a reagent in chemical synthesis and is used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

M2FPA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a reactant in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of fluorescent dyes. It has also been used as a fluorescent probe in the study of biological systems and as a reagent in the study of enzyme kinetics.

Wirkmechanismus

M2FPA is a weak acid and is hydrolyzed to form formamide in aqueous solutions. It can also be hydrolyzed to form formic acid and acetate ions in basic solutions. It is also known to form complexes with metal ions such as zinc and copper.

Biochemical and Physiological Effects

M2FPA has been found to be an effective inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter that plays an important role in the nervous system. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine in the body, which can have various physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

M2FPA is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, it is a relatively weak acid and is hydrolyzed easily in aqueous solutions. This can be a limitation when using M2FPA in laboratory experiments.

Zukünftige Richtungen

M2FPA has a wide range of potential applications in scientific research. It can be used as a fluorescent probe in the study of biological systems, as a reagent in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. It can also be used in the study of enzyme kinetics and in the development of drugs that target the enzyme acetylcholinesterase. Additionally, further research is needed to explore the effects of M2FPA on other enzymes and biological systems.

Eigenschaften

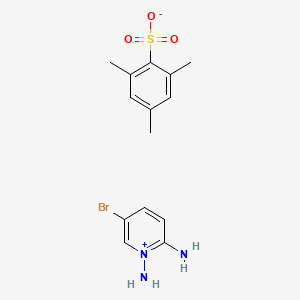

IUPAC Name |

methyl 2-(4-formamidophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)6-8-2-4-9(5-3-8)11-7-12/h2-5,7H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUNKRKAJIZSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-formamidophenyl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

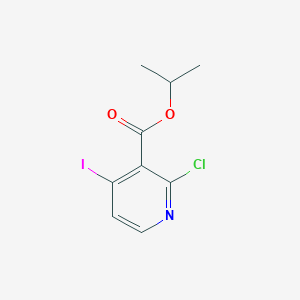

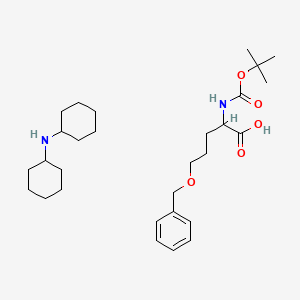

![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)

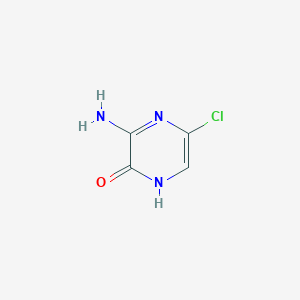

![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)